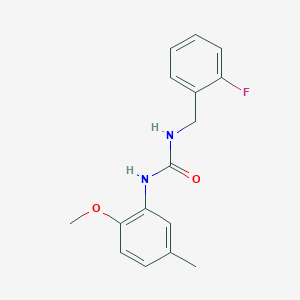![molecular formula C16H14N4OS B5798000 N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTA is a thiazolylphenylacetamide derivative that has been synthesized using various methods, including the reaction of 4-bromoacetophenone with 2-aminopyridine and 2-mercaptothiazole.
作用机制
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression. This compound has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation. Additionally, this compound has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. This compound has also been shown to increase histone acetylation, which can lead to changes in gene expression. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
实验室实验的优点和局限性
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. This compound is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, this compound also has some limitations. It has low bioavailability, which means that it may not be effective when administered orally. Additionally, this compound may have off-target effects, which could limit its use in certain experiments.
未来方向
There are several future directions for research on N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential as a diagnostic tool for various diseases. Additionally, further research is needed to understand the mechanisms underlying this compound's biological effects and to identify new targets for this compound-based therapies.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound exerts its biological effects by inhibiting the activity of various enzymes and proteins. This compound has several advantages for lab experiments, but it also has some limitations. Future research on this compound will focus on developing this compound analogs with improved pharmacological properties, investigating this compound's potential as a diagnostic tool, and further understanding the mechanisms underlying this compound's biological effects.
合成方法
The synthesis of N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide involves the reaction of 4-bromoacetophenone with 2-aminopyridine and 2-mercaptothiazole. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields this compound as a white solid, which is then purified using column chromatography.
科学研究应用
N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic tool for various diseases.
属性
IUPAC Name |
N-[4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11(21)18-13-7-5-12(6-8-13)14-10-22-16(19-14)20-15-4-2-3-9-17-15/h2-10H,1H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMYYAFFHACMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

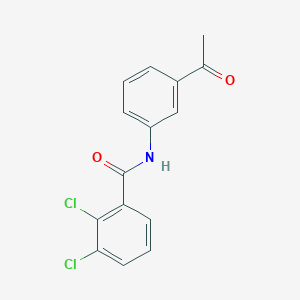
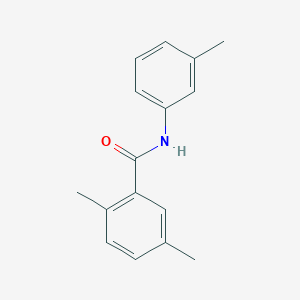
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)

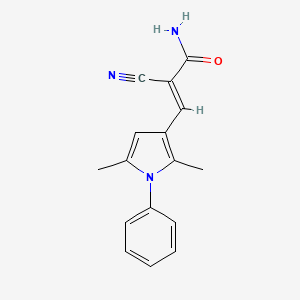
![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)
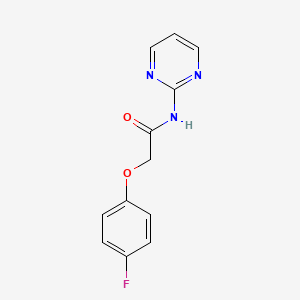
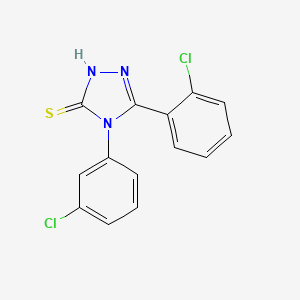
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
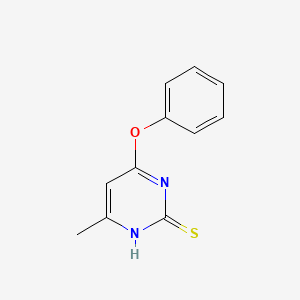
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
